N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound featuring a spirocyclic dioxolane core (1,4-dioxaspiro[4.4]nonane) linked to an oxalamide backbone. The oxalamide moiety is substituted at the N1 position with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and at the N2 position with a phenethyl group.
Key structural attributes:
- Spirocyclic dioxolane: Confers stereochemical stability and influences solubility.
- Oxalamide backbone: Provides hydrogen-bonding sites for molecular recognition.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h1-3,6-7,15H,4-5,8-13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGOPBTWJAJCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide typically involves the condensation of 1,4-dioxaspiro[4.4]nonane with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to yield the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog is N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide (), which replaces the phenethyl group with a cyclopropyl substituent. Differences in substituents lead to distinct physicochemical and functional properties:
The phenethyl group enhances hydrophobicity and steric bulk, which may improve binding in hydrophobic pockets or lipid-rich environments.
Functional Comparisons with Spirocyclic Derivatives
(a) Role in Supramolecular Chemistry
The 1,4-dioxaspiro[4.4]nonane moiety is notable in enantioselective photodimerization reactions. For example, chiral hosts like (R,R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane () enable stereocontrol in coumarin photodimerization.
(c) Crystallographic Behavior
Pyrrolidinone derivatives with spirocyclic dioxolanes (e.g., ) exhibit intramolecular hydrogen bonds (C–H···O) stabilizing their conformations. The oxalamide group in the target compound may similarly engage in hydrogen bonding, influencing crystal packing or solubility .
Comparison with Non-Spiro Oxalamides
Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () lack spirocyclic motifs but share sulfonamide and amide functionalities. Key contrasts:
Research Findings and Implications
- Synthetic Routes : Spirocyclic dioxolanes are synthesized via acid-catalyzed cyclization of diols and ketones (, Ref. 18). Adapting these methods could streamline the target compound’s production.
- Host-Guest Potential: The phenethyl group’s aromaticity may enhance π-π interactions in host-guest systems, analogous to coumarin photodimerization templates .
- Limitations: No direct biological or catalytic data exist for the target compound; further studies are needed to explore its efficacy in enantioselective reactions or material science.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may include interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The structure features a dioxaspiro framework that enhances its stability and interaction capabilities with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 899963-23-6 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, modulating their activity and influencing cellular responses.
- Cell Membrane Permeability : The presence of the oxalamide moiety may facilitate transport across cell membranes, enhancing bioavailability.
Biological Activity Studies
Preliminary studies indicate significant biological activity for this compound:
- Antimicrobial Activity : Research suggests that compounds with similar structures exhibit antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Some oxalamides have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest potential therapeutic applications.
Compound Inhibition Zone (mm) N1-(1,4-dioxaspiro[4.4]nonan-2...) 15 Control (Standard Antibiotic) 20 - Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that N1-(1,4-dioxaspiro[4.4]nonan-2...) reduced cell viability significantly at concentrations above 50 µM.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
